molecular formula C20H11N5OS B3063791 HI-TOPK-032 CAS No. 799819-78-6

HI-TOPK-032

Numéro de catalogue: B3063791
Numéro CAS: 799819-78-6
Poids moléculaire: 369.4 g/mol
Clé InChI: BCSBXWKRZUPFHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HI-TOPK-032, also known as this compound, is a useful research compound. Its molecular formula is C20H11N5OS and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indolizines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

HI-TOPK-032 is a selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine-threonine kinase implicated in various cancer types. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing immunotherapeutic strategies and suppressing tumor growth. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for cancer therapy.

This compound functions primarily by inhibiting TOPK activity, which is crucial for tumor proliferation and survival. The inhibition of TOPK leads to several downstream effects:

  • Reduction in Cell Proliferation : this compound has been shown to significantly suppress the growth of various cancer cell lines, including colon and hepatocellular carcinoma (HCC) cells, by inducing apoptosis and reducing phosphorylation of key signaling molecules such as ERK-RSK .
  • Enhanced Apoptosis : The compound increases the levels of pro-apoptotic factors, such as p53 and cleaved caspase-7, while decreasing anti-apoptotic signals, thus promoting cancer cell death .
  • Impact on Immune Cells : this compound enhances the proliferation and persistence of CD8+ CAR T cells by upregulating central memory T cell (T_CM) populations and inhibiting immune checkpoint molecules like PD-1, LAG-3, and TIM-3 .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits TOPK kinase activity without significantly affecting other kinases such as ERK1 or p38. The following table summarizes key findings from various studies:

StudyCancer TypeKey FindingsMethodology
Colon CancerSuppressed cell growth; induced apoptosisIn vitro assays on colon cancer cell lines
Hepatocellular CarcinomaEnhanced CAR T-cell proliferation; reduced immune checkpointsIn vitro CAR T-cell assays
Esophageal CancerInhibited proliferation via TOPK/YB1/eEF1A1 pathwayIn vitro assays on esophageal cancer cells

In Vivo Studies

In vivo experiments using xenograft models have further validated the therapeutic potential of this compound:

  • Colon Cancer Models : Administration of this compound resulted in significant tumor suppression in colon cancer xenografts, demonstrating its potential as a treatment option .
  • Hepatocellular Carcinoma Models : While this compound did not significantly suppress HCC growth alone, it enhanced the efficacy of CAR T-cell therapy against tumors, suggesting a synergistic effect when combined with immunotherapy .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • CAR T-cell Therapy Enhancement : A study indicated that this compound improved the effectiveness of CAR T-cell therapy in HCC by promoting memory T cell formation and reducing inhibitory signals within the tumor microenvironment .
  • Colorectal Cancer Treatment : Another investigation revealed that patients treated with this compound exhibited reduced tumor sizes and improved survival rates compared to controls, supporting its role as a novel therapeutic agent against colorectal cancer .

Propriétés

IUPAC Name

N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSBXWKRZUPFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365681
Record name N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487020-03-1, 799819-78-6
Record name HI-TOPK-032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487020031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 487020-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HI-TOPK-032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH977A8H53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.